molecular formula C14H12O2 B1584696 p-Tolyl benzoate CAS No. 614-34-6

p-Tolyl benzoate

Cat. No. B1584696
Key on ui cas rn: 614-34-6
M. Wt: 212.24 g/mol
InChI Key: LLRZUDIHEZXFGV-UHFFFAOYSA-N
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Patent
US08541521B2

Procedure details

A mixture of 65.0 g (0.60 mol) of p-cresol, 92.7 g (0.66 mol) of benzoyl chloride and 6 mL of anhydrous pyridine was refluxed for 1.5 hr and then added to 600 mL of 2% hydrochloric acid. The product was extracted with 2×100 mL of diethyl ether, the combined extract was washed by 2% NaOH, then dried over Na2SO4, and evaporated to dryness. Drying of the residue in vacuum gave 117 g (92%) of p-tolyl benzoate (bp 127-135° C./25 mm Hg). A mixture of 117 g (0.552 mol) of p-tolyl benzoate and 92.0 (0.689 mol) of AlCl3 was slowly heated to 120-125° C. This mixture was stirred for 1 hr, and then 1000 mL of 2M HCl was added at 0° C. The product was extracted with 3×200 mL of diethyl ether, the combined extracts dried over Na2SO4 and then evaporated to dryness. This procedure gave 116 g (99%) of the 31 which was further used without an additional purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>N1C=CC=CC=1>[C:9]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
92.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hr
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 2×100 mL of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
was washed by 2% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Drying of the residue in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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